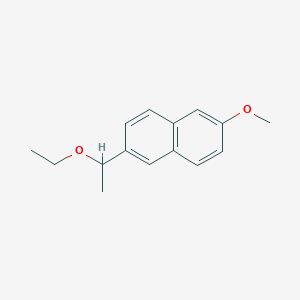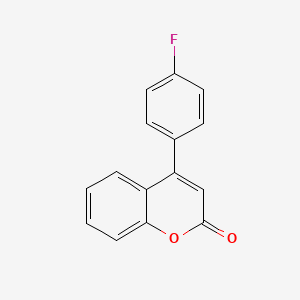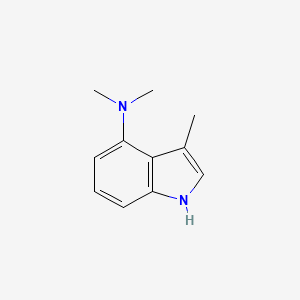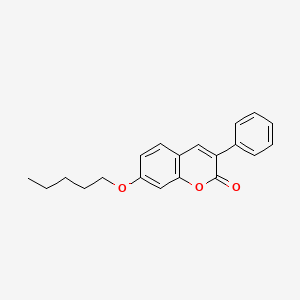
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-phenyl-2H-1-benzopyran-2-one and pentanol.
Etherification Reaction: The key step involves the etherification of the hydroxyl group at the 7-position of the benzopyran ring with pentanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound by passing the reactants through a series of reactors under controlled conditions.
Automated Synthesis: Automated systems can be employed to optimize reaction conditions and improve yield and purity.
化学反応の分析
Types of Reactions
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the benzopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.
科学的研究の応用
7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in oxidative stress, inflammation, or cell proliferation.
類似化合物との比較
Similar Compounds
7-(Methoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has a methoxy group instead of a pentyloxy group at the 7-position.
7-(Ethoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has an ethoxy group instead of a pentyloxy group at the 7-position.
7-(Butoxy)-3-phenyl-2H-1-benzopyran-2-one: This compound has a butoxy group instead of a pentyloxy group at the 7-position.
Uniqueness
The uniqueness of 7-(Pentyloxy)-3-phenyl-2H-1-benzopyran-2-one lies in its specific structural features, which may confer distinct biological activities and physicochemical properties compared to its analogs. The length and flexibility of the pentyloxy group can influence the compound’s interactions with molecular targets and its overall pharmacokinetic profile.
特性
CAS番号 |
112565-27-2 |
|---|---|
分子式 |
C20H20O3 |
分子量 |
308.4 g/mol |
IUPAC名 |
7-pentoxy-3-phenylchromen-2-one |
InChI |
InChI=1S/C20H20O3/c1-2-3-7-12-22-17-11-10-16-13-18(15-8-5-4-6-9-15)20(21)23-19(16)14-17/h4-6,8-11,13-14H,2-3,7,12H2,1H3 |
InChIキー |
APKAUQXWXLOUIY-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


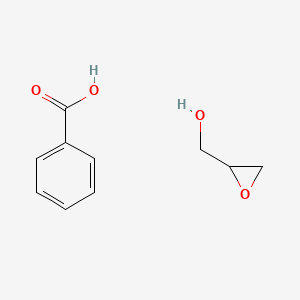
![[3-(Benzenesulfonyl)bicyclo[2.2.1]hepta-2,5-dien-2-yl](trimethyl)silane](/img/structure/B14301873.png)
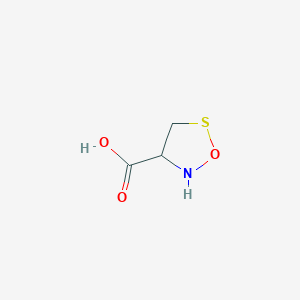
![2-methyl-4-[4-[4-(3-methyl-4-phenylphenyl)phenyl]phenyl]-1-phenylbenzene](/img/structure/B14301880.png)
![1-[(Prop-2-en-1-yl)sulfanyl]but-2-ene](/img/structure/B14301881.png)

![(E)-but-2-enedioic acid;methyl (1R)-9-azabicyclo[4.2.1]non-2-ene-2-carboxylate](/img/structure/B14301900.png)
